molecular formula C23H22N2O2S2 B2489111 6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862825-21-6

6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2489111
CAS No.: 862825-21-6
M. Wt: 422.56
InChI Key: GUEVMXHRMPJGKM-UHFFFAOYSA-N
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Description

6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H22N2O2S2 and its molecular weight is 422.56. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. These compounds demonstrated potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells, with some compounds showing activity comparable to doxorubicin (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Novel thiazolidinone derivatives containing the thieno[3,4-d]pyrimidine-4-one moiety have been synthesized and screened for in vitro antimicrobial activity. These compounds showed promising biological activity against a range of gram-positive and gram-negative bacteria as well as fungal strains, indicating their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015).

Nonlinear Optical (NLO) Properties

Thiopyrimidine derivatives have been studied for their nonlinear optical (NLO) properties. The investigation involved density functional theory (DFT) calculations and experimental analyses to explore their potential applications in the fields of medicine and NLO devices. These studies suggest the considerable NLO character of these molecules, especially for optoelectronic applications (Hussain et al., 2020).

Antioxidant Activity

A series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and evaluated for their in vitro antioxidant activity. Some compounds exhibited significant radical scavenging activity, highlighting their potential as antioxidants (Kotaiah et al., 2012).

Synthesis of Bicyclic Compounds

Research on the synthesis of novel thieno-fused bicyclic compounds through a new enaminone containing thieno[2,3-b]pyridine scaffold has been conducted. These compounds have potential applications in various fields due to their unique chemical structures (Mabkhot et al., 2015).

Mechanism of Action

    Target of Action

    Compounds with similar structures have been found to inhibit quorum sensing in bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to monitor their population density and coordinate collective behaviors.

    Mode of Action

    These compounds could potentially interact with the bacterial quorum sensing system, specifically the LasB system . They may bind to the active site of the LasR protein, a key component of the quorum sensing system in Pseudomonas aeruginosa .

    Biochemical Pathways

    By inhibiting the LasB system, these compounds could disrupt the normal functioning of the quorum sensing pathways in bacteria, affecting behaviors such as biofilm formation, virulence production, and other pathogenic behaviors .

    Result of Action

    The inhibition of quorum sensing could potentially reduce the pathogenicity of bacteria, making them less able to form biofilms or produce virulence factors .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

6-methyl-2-phenacylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S2/c1-16-14-19-21(29-16)22(27)25(13-12-17-8-4-2-5-9-17)23(24-19)28-15-20(26)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEVMXHRMPJGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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